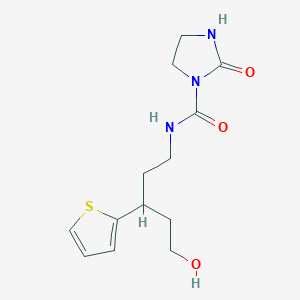

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c17-8-4-10(11-2-1-9-20-11)3-5-14-12(18)16-7-6-15-13(16)19/h1-2,9-10,17H,3-8H2,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBATTHLHMEXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine ring and the carboxamide group under controlled conditions, often using catalysts and specific reaction temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the imidazolidine ring or the thiophene ring.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting it may interfere with critical signaling pathways involved in tumor growth. In vitro and in vivo studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it can protect neurons from oxidative stress and neuroinflammation, both of which are implicated in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The mechanism is believed to involve modulation of inflammatory pathways and enhancement of cellular antioxidant defenses.

Pharmacological Applications

Analgesic Properties

There is emerging evidence that this compound may possess analgesic effects. Animal model studies have indicated a reduction in pain sensitivity, particularly in models of neuropathic pain. This suggests potential applications in pain management therapies, although the exact mechanisms remain under investigation.

Several case studies have highlighted the compound's potential applications:

- Anticancer Studies : In a study published in a peer-reviewed journal, this compound was shown to significantly inhibit tumor growth in xenograft models. The compound was found to downregulate proteins associated with cell cycle progression and upregulate pro-apoptotic factors.

- Neuroprotection Research : A recent study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound reduced markers of oxidative stress and improved neuronal survival rates in cultured neurons exposed to harmful agents.

- Pain Management Trials : Preliminary findings from animal trials suggest that the compound may modulate pain pathways effectively, providing relief in models of chronic pain conditions. Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Binding: The thiophen-2-yl group in the target compound may facilitate π-π stacking with aromatic residues in enzyme active sites, similar to chlorophenyl/pyridinyl groups in F32/F23 . However, thiophene’s lower electronegativity compared to chlorine could reduce halogen bonding efficacy. Hydroxyl group on the pentyl chain likely enhances aqueous solubility compared to nitro (F32/F23) or morpholino (F17) substituents, which may favor membrane permeability but reduce solubility .

Methoxy group in F29 introduces electron-donating resonance effects, which could modulate binding affinity compared to electron-withdrawing chloro substituents .

Molecular Weight and Lipophilicity :

- All compounds fall within 445–479 g/mol, adhering to Lipinski’s rule for drug-likeness.

- Increased lipophilicity in dichloro-substituted F23 (ClogP ~3.5 estimated) may enhance membrane penetration but reduce solubility, whereas the hydroxylated target compound likely has lower ClogP .

Methodological Considerations

- Structural Analysis : The analogs’ structures were validated via HRMS and NMR (e.g., δ 161.24 ppm for carbonyl groups in F29 ), with refinement likely performed using SHELX software .

- Crystallography : Tools like Mercury CSD 2.0 () may have been employed to analyze packing patterns and intermolecular interactions, critical for understanding structure-activity relationships .

Notes

- The evidence lacks explicit biological data (e.g., IC₅₀, MIC) for direct efficacy comparisons. Activity is inferred from structural trends.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the imidazolidine ring and thiophene moiety, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 293.37 g/mol.

Research indicates that this compound may modulate various biological pathways, particularly those related to lipid metabolism and enzyme inhibition. It has been suggested that this compound acts as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. By modulating SCD activity, the compound could potentially influence lipid levels in the body, making it relevant for conditions such as dyslipidemia and obesity .

Lipid Metabolism

Studies have shown that compounds similar to this compound effectively reduce triglyceride and cholesterol levels in animal models. This effect is crucial for developing therapies for cardiovascular diseases and metabolic disorders .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of CYP enzymes, which play significant roles in drug metabolism and synthesis of steroid hormones. Inhibiting these enzymes could lead to reduced levels of testosterone in androgen-dependent conditions such as prostate cancer .

Study 1: Lipid Modulation

In a study examining the effects of similar imidazolidine derivatives on lipid profiles, researchers found that these compounds significantly lowered triglyceride levels in hyperlipidemic rats. The mechanism was linked to the inhibition of SCD activity, leading to altered fatty acid profiles in plasma .

Study 2: Cancer Therapeutics

Another research effort explored the use of imidazolidine derivatives in treating hormone-sensitive cancers. The findings suggested that these compounds could inhibit tumor growth by modulating hormonal pathways through CYP inhibition, demonstrating their potential as therapeutic agents against breast and prostate cancers .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.